Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoropyridine moiety. The incorporation of fluorine into the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoropyridine-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 6-fluoropyridine-3-carboxylate.
Amination: The ester is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate: Differing in the position of the fluorine atom on the pyridine ring.
Mthis compound: Differing in the ester group (methyl vs. ethyl).
Ethyl 2-amino-3-(4-fluoropyridin-3-yl)propanoate: Differing in the position of the fluorine atom on the pyridine ring.
These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns, which can be attributed to the position of the fluorine atom and the nature of the ester group.
Properties
Molecular Formula |
C10H13FN2O2 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3 |
InChI Key |
OPTPIXLWKQYCII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)F)N |
Origin of Product |
United States |
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